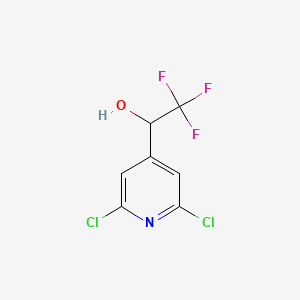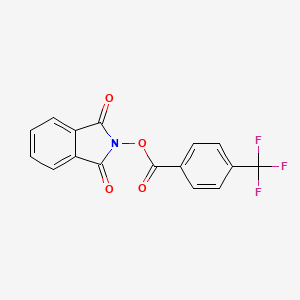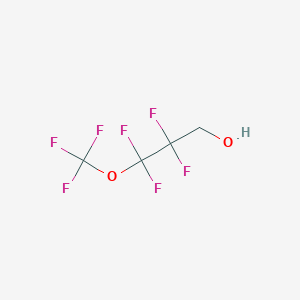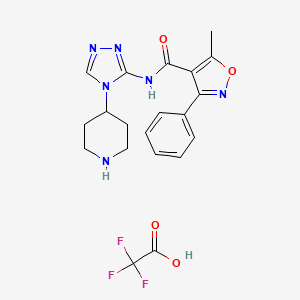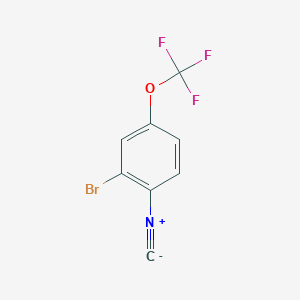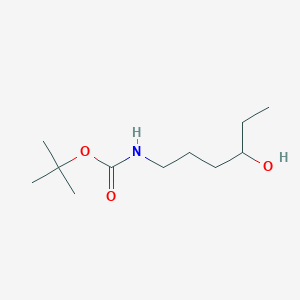
tert-Butyl (4-hydroxyhexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-hydroxyhexyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, a hydroxyhexyl chain, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-hydroxyhexyl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-hydroxyhexylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows: [ \text{tert-Butyl chloroformate} + \text{4-hydroxyhexylamine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (4-hydroxyhexyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (4-hydroxyhexyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in preventing unwanted reactions at the amine site during multi-step synthesis.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be used in the study of enzyme-catalyzed reactions involving carbamates.
Medicine: this compound has potential applications in drug development. It can be used as a building block for the synthesis of pharmaceutical compounds with carbamate functionalities.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It can also be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-hydroxyhexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
- tert-Butyl (4-hydroxycyclohexyl)carbamate
- tert-Butyl (4-hydroxyphenyl)carbamate
- tert-Butyl (4-hydroxybutyl)carbamate
Comparison:
- tert-Butyl (4-hydroxycyclohexyl)carbamate: This compound has a cyclohexyl ring instead of a hexyl chain, which can affect its chemical reactivity and physical properties.
- tert-Butyl (4-hydroxyphenyl)carbamate: The presence of a phenyl ring introduces aromaticity, which can influence the compound’s stability and interactions with other molecules.
- tert-Butyl (4-hydroxybutyl)carbamate: This compound has a shorter butyl chain, which can affect its solubility and reactivity compared to the hexyl chain in tert-Butyl (4-hydroxyhexyl)carbamate.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in various scientific and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can help in harnessing its full potential in different fields.
Propiedades
Fórmula molecular |
C11H23NO3 |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
tert-butyl N-(4-hydroxyhexyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-5-9(13)7-6-8-12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14) |
Clave InChI |
WZSZNECFTARCBP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCCNC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


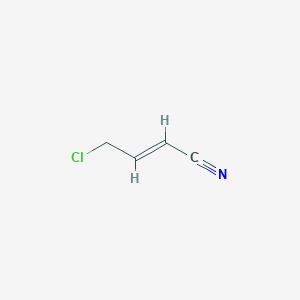
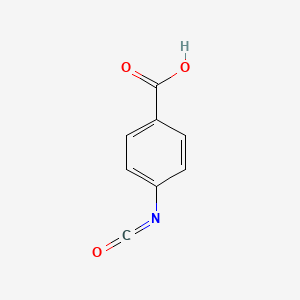
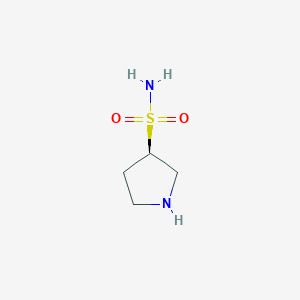
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoicacid](/img/structure/B13575873.png)
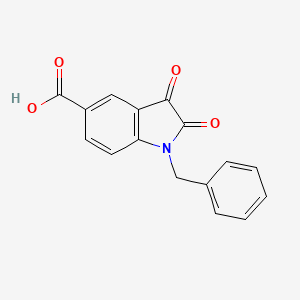
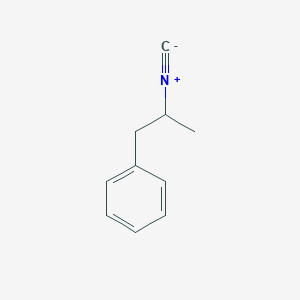
![rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride](/img/structure/B13575885.png)
![(1R)-1-[3-(Methylsulfonyl)phenyl]ethanol](/img/structure/B13575893.png)
![7-[[ethyl(Phenyl)amino]methyl]-2-Methyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-One](/img/structure/B13575901.png)
